molecular formula C18H14N2 B1428640 2-(Carbazol-9-yl)aniline CAS No. 101716-43-2

2-(Carbazol-9-yl)aniline

Cat. No. B1428640
M. Wt: 258.3 g/mol
InChI Key: CUAPXNXBWGCQBG-UHFFFAOYSA-N
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Description

2-(Carbazol-9-yl)aniline is an organic compound that has gained increasing attention in scientific research and industry due to its unique biological properties, physical and chemical properties, and potential implications in various fields of research. It’s a carbazole-based compound that exhibits high charge carrier mobility and photochemical stability .


Synthesis Analysis

The synthesis of 2-(Carbazol-9-yl)aniline involves several steps. A metal-free, regioselective, visible light activation of 4CzIPN for the arylation of 2H-indazole derivatives has been demonstrated . The synthetic route provides a highly safe and easily accessible aniline precursor as an arylation reagent .


Molecular Structure Analysis

Carbazole compounds are known for their versatility in functionalization, good chemical and environmental stability . They have excellent charge transport ability and can be easily functionalized at N-position and then covalently linked with other monomers .


Chemical Reactions Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .


Physical And Chemical Properties Analysis

Carbazole-based compounds exhibit high thermal and electroluminescent properties that make them useful in organic electronics-based applications . They have excellent optical absorption coefficient, long carrier diffusion lengths, tunable direct bandgaps, and unusual defect tolerance .

Scientific Research Applications

Synthesis Methodologies

2-(Carbazol-9-yl)aniline and its derivatives are synthesized through various innovative methodologies, enhancing regioselectivity and yield. One approach involves the refluxing of 2,3′-biindolyl with ketones in ethanolic HCl, resulting in a series of 2-(9H-carbazol-1-yl)anilines with yields ranging from 27 to 95%. This method is notable for its high regioselectivity and compatibility with a range of ketones (Noland et al., 2018). Another strategy employs anilines and cyclohexanones or acetophenones under transition-metal-free conditions to synthesize disubstituted 9-arylcarbazoles, demonstrating the method's efficiency and versatility (Wu et al., 2017).

Photocatalysis and Material Science

In the realm of photocatalysis, 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) has been employed for the highly regioselective arylation of 2H-indazole derivatives, showcasing the efficiency and recyclability of carbazole-based photocatalysts (Saritha et al., 2021). Moreover, N-tosylates of carbazole derivatives exhibit moderate cytotoxic activity, indicating potential biomedical applications (Kirillova et al., 2018).

Organic Electronics and Sensor Applications

Carbazole derivatives have been explored for their utility in organic electronics, particularly in organic light-emitting diodes (OLEDs). For instance, bis(carbazol-9-ylphenyl)aniline end-capped oligoarylenes have been synthesized for solution-processed nondoped emitters in OLEDs, with emission colors spanning the full UV-vis spectrum (Khanasa et al., 2013). Additionally, the copolymerization of aniline and 9-vinyl carbazole has been studied for electrochemical sensors, demonstrating enhanced electronic properties and stability, which could improve the detection and quantification of anti-cancer drugs (Khare et al., 2021).

Safety And Hazards

When handling 2-(Carbazol-9-yl)aniline, it’s important to avoid contact with skin and eyes, and not to breathe dust . It should be handled only in a closed system or with appropriate exhaust ventilation . It should be kept in a dry, cool, and well-ventilated place, with the container kept tightly closed .

Future Directions

Carbazole-based compounds have shown great potential for solar cell applications . The power conversion efficiency of perovskite solar cells (PSCs) has rapidly surged in the past decade, reaching a certified 25.7% nowadays . The rapid development of PSCs can be attributed to their superior optoelectronic properties .

properties

IUPAC Name

2-carbazol-9-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c19-15-9-3-6-12-18(15)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAPXNXBWGCQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Carbazol-9-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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